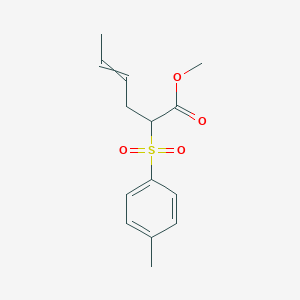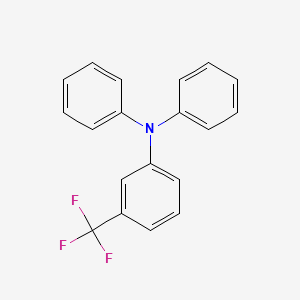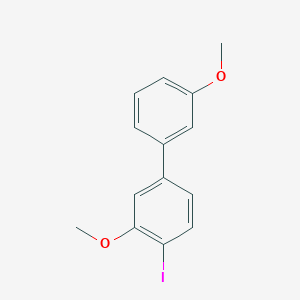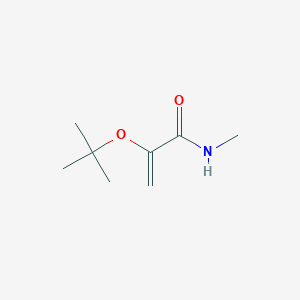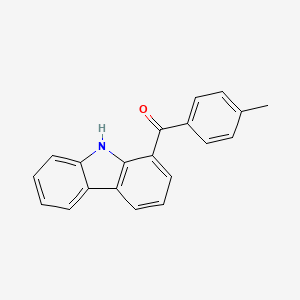
2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trichloropropoxy group attached to an isoindole dione core, making it a subject of interest in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 3,3,3-trichloropropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trichloropropoxy group.
Substitution: Nucleophilic substitution reactions can replace the trichloropropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trichloropropoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isoindole dione core may also play a role in binding to proteins and other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyluracil: Known for its herbicidal properties.
Cyclopropyl-anellated 3-(4,5-dihydroisoxazol-3-yl)-substituted benzoylpyrazoles: Used in pest control.
Uniqueness
2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a trichloropropoxy group with an isoindole dione core sets it apart from other similar compounds, offering unique opportunities for research and industrial use.
Propiedades
Número CAS |
112110-86-8 |
|---|---|
Fórmula molecular |
C11H8Cl3NO3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-(3,3,3-trichloropropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8Cl3NO3/c12-11(13,14)5-6-18-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Clave InChI |
BQVRTNZBYSGOET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


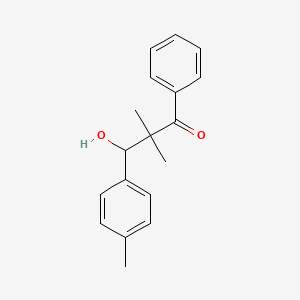

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
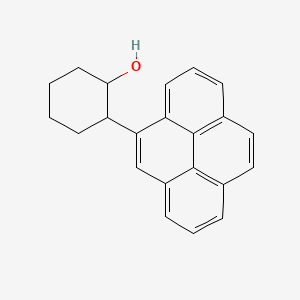
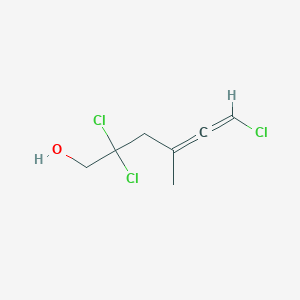

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
